3-ethynyl-N-methylaniline
Overview
Description
3-Ethynyl-N-methylaniline is an organic compound with the molecular formula C9H9N It is a derivative of aniline, where the amino group is substituted with an ethynyl group at the meta position and a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-N-methylaniline typically involves a multi-step process starting from aniline. One common method includes:
Nitration: of aniline to form nitroaniline.
Reduction: of the nitro group to an amine.
Alkylation: of the amine with an ethynyl group.
Another method involves the methylation of 3-ethynylaniline using methanol in the presence of a cyclometalated ruthenium complex as a catalyst. This reaction proceeds under mild conditions (60°C) with sodium hydroxide as the base .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the processes likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted aniline.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Ethynyl-N-methylaniline finds applications in various research domains:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of dyes, agrochemicals, and other organic products.
Mechanism of Action
The mechanism of action of 3-ethynyl-N-methylaniline involves its interaction with molecular targets through its ethynyl and amino groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-Methylaniline: Similar structure but lacks the ethynyl group.
3-Ethynylaniline: Similar structure but lacks the methyl group on the nitrogen atom.
Aniline: The parent compound without any substitutions.
Properties
IUPAC Name |
3-ethynyl-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7,10H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBDNTYSWVIGAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599773 | |
Record name | 3-Ethynyl-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132056-23-6 | |
Record name | 3-Ethynyl-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethynyl-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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